6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride
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Overview
Description
6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound that features a trifluoromethyl group attached to a tetrahydroquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of quinoline derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often include the use of a base like tetrabutylammonium fluoride (TBAF) in a solvent such as tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline compounds.
Scientific Research Applications
6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A well-known antidepressant that also contains a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Sorafenib: A cancer treatment drug that includes a trifluoromethyl group.
Uniqueness
6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to its specific tetrahydroquinoline structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11ClF3N |
---|---|
Molecular Weight |
237.65 g/mol |
IUPAC Name |
6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-3-4-9-7(6-8)2-1-5-14-9;/h3-4,6,14H,1-2,5H2;1H |
InChI Key |
ZVJICFUQFAIFPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(F)(F)F)NC1.Cl |
Origin of Product |
United States |
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